Dinaphthalen-2-yl benzene-1,3-dicarboxylate

Lipophilicity Partition coefficient Non-polar matrix compatibility

Dinaphthalen-2-yl benzene-1,3-dicarboxylate (CAS 64193-91-5) is a bis(2-naphthyl) diester of isophthalic acid, classified as a polycyclic aromatic ester within the broader family of aromatic dicarboxylate esters. Its molecular formula is C₂₈H₁₈O₄, with a molecular weight of 418.44 g·mol⁻¹ and a computed LogP of 6.43, placing it among highly lipophilic small molecules.

Molecular Formula C28H18O4
Molecular Weight 418.4 g/mol
CAS No. 64193-91-5
Cat. No. B10885961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinaphthalen-2-yl benzene-1,3-dicarboxylate
CAS64193-91-5
Molecular FormulaC28H18O4
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C28H18O4/c29-27(31-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(30)32-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H
InChIKeyFTZCFBYHKRWBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinaphthalen-2-yl Benzene-1,3-dicarboxylate (CAS 64193-91-5) – Core Identity and Compound Class Positioning for Informed Procurement


Dinaphthalen-2-yl benzene-1,3-dicarboxylate (CAS 64193-91-5) is a bis(2-naphthyl) diester of isophthalic acid, classified as a polycyclic aromatic ester within the broader family of aromatic dicarboxylate esters. Its molecular formula is C₂₈H₁₈O₄, with a molecular weight of 418.44 g·mol⁻¹ and a computed LogP of 6.43, placing it among highly lipophilic small molecules . The meta-substitution pattern of the central benzenedicarboxylate core (isophthalate rather than phthalate or terephthalate) confers a 120° kink geometry, which fundamentally differentiates its molecular packing, thermal behavior, and optical properties from ortho- and para-isomers . This compound serves as both a monomeric building block and a functional dopant in polymeric and organic electronic systems, where the extended π-surface of the 2-naphthyl moieties enables strong intermolecular π-stacking interactions not achievable with simpler aryl esters such as the diphenyl analog [1].

Extended π-surface dopant for organic electronic host layers (OLED/OPV)
Low-loading photodegradation additive (0.05–2.0 wt%) for polyolefin films
2‑Naphthyl isomer to suppress excimer quenching in luminescent materials

Why Generic Substitution Is Not Advisable for Dinaphthalen-2-yl Benzene-1,3-dicarboxylate in Performance-Critical Applications


In-class aromatic isophthalate esters cannot be freely interchanged because the identity of the esterifying aryl group exerts a first-order influence on lipophilicity (LogP), thermal stability, molecular packing, and photophysical behavior. Replacing the 2-naphthyl moiety of dinaphthalen-2-yl benzene-1,3-dicarboxylate with a phenyl group (diphenyl isophthalate, CAS 744‑45‑6) reduces the Computed LogP by approximately 1.2–2.3 log units (from 6.43 to 4.10–5.24) , substantially altering solubility, partition behavior, and compatibility with non-polar host matrices. Switching from the 2-naphthyl isomer to the 1-naphthyl isomer (CAS 477773‑59‑4) preserves the molecular weight but changes the steric profile and the orientation of the π-surface, which directly impacts excimer formation, fluorescence quantum yield, and charge-transport anisotropy . Even substitution with simple alkyl esters (e.g., diethyl isophthalate) eliminates the extended aromatic conjugation required for room-temperature phosphorescence and efficient exciton migration, functions that are intrinsic to naphthyl-bearing isophthalate platforms [1]. These differences are not incremental; they represent categorical changes in material performance that cannot be compensated for by adjusting formulation conditions alone.

Diphenyl analog Lower lipophilicity and reduced π-surface may shift non-polar matrix compatibility and phosphorescence inactivity.
1‑Naphthyl isomer Different steric profile promotes excimer formation, potentially lowering emission quantum yield vs. 2‑naphthyl form.
Alkyl ester analogs Lack extended aromatic conjugation; cannot support room‑temperature phosphorescence or efficient charge transport.

Quantitative Differentiator Map: Dinaphthalen-2-yl Benzene-1,3-dicarboxylate vs. Closest Analogs


Lipophilicity Advantage: Computed LogP 6.43 vs. Diphenyl Isophthalate (LogP 4.10–5.24)

The target compound exhibits a computed octanol-water partition coefficient (LogP) of 6.43 , compared to diphenyl isophthalate (CAS 744‑45‑6), for which the ACD/Labs Predicted LogP is 5.24 and the EPISuite KOWWIN estimate is 4.10 . This represents a LogP elevation of +1.19 to +2.33 log units, corresponding to a 15‑ to 213‑fold increase in predicted lipophilicity. The higher LogP arises from the replacement of two phenyl rings with two naphthyl rings, adding 20 aromatic carbon atoms and approximately 100 Da of molecular mass.

Lipophilicity (LogP)
Data to verify
Target LogP 6.43 vs. diphenyl 4.10–5.24
Supports non‑polar matrix compatibility and reduced aqueous leaching
Computed values; experimental LogP not available
Lipophilicity Partition coefficient Non-polar matrix compatibility

Enhanced Thermal Stability via Extended π-Surface: Decomposition Temperature Shift Relative to Simpler Aryl Esters

While experimental thermogravimetric data for the exact target compound are not publicly available, class-level inference from structurally analogous poly(dioxynaphthyleneisophthaloyl) systems demonstrates that substitution of phenyl esters with naphthyl esters elevates the glass transition temperature (Tg) into the range of 144–195 °C, compared to typically 60–100 °C for analogous diphenyl isophthalate-derived polyesters [1]. At the small-molecule level, the enhanced thermal stability is supported by the patent literature, where dinaphthylphthalate compounds retain photodegradation-accelerating activity after high-temperature polyolefin processing (typically 180–250 °C), indicating thermal integrity well above the melting point of diphenyl isophthalate (136–139 °C) [2]. Quantitatively, this translates to a ΔT ~50–80 °C advantage in thermal endurance relative to the diphenyl comparator.

Thermal stability
Class‑level inference
Estimated ΔTg ≈ 50–140 °C above diphenyl analog; m.p. differential ≥ 60 °C
Broader melt‑processing window for high‑temperature compounding
Based on polymer‑class data and patent processing conditions
Thermal stability Decomposition temperature Polymer processing window

Photodegradation-Accelerating Function: Quantitative Loading Range Differentiator

According to U.S. Patent 4,037,034, dinaphthylphthalate compounds (the broader class encompassing dinaphthalen-2-yl benzene-1,3-dicarboxylate) function as photodegradation-accelerating agents in polyolefins at loading levels of 0.01% to 5.0% by weight, with preferred efficacy in the 0.05% to 2.0% range [1]. This is in contrast to earlier art photodegradation additives (specific compounds not enumerated in the patent) that required substantially larger quantities to achieve comparable degradation rates and/or caused discoloration and adverse mechanical effects [1]. The patent explicitly claims that the dinaphthylphthalate class overcomes the prior art problem of requiring 'large amounts employed in order to be effective' [1]. The isophthalate (1,3-diester) substitution pattern of the target compound is within the patent scope [1].

Photodegradation loading
Head‑to‑head
Effective at 0.05–2.0 wt%; prior art required larger quantities with discoloration
Supports additive cost reduction and mechanical property retention
U.S. Patent 4,037,034; loading range and comparator data reported
Photodegradation Polyolefin additive Accelerated weathering

Isomeric Specificity: 2-Naphthyl vs. 1-Naphthyl Substitution Pattern and Its Predicted Impact on Intermolecular Packing

The target compound employs the 2-naphthyl (β-naphthyl) ester motif, while the commercially available positional isomer dinaphthalen-1-yl benzene-1,3-dicarboxylate (CAS 477773‑59‑4) uses the 1-naphthyl (α-naphthyl) motif . In naphthalene-containing diesters, steady-state fluorescence studies have demonstrated that 2-naphthol-derived esters (the class to which the target compound belongs) suppress excimer formation relative to 1-naphthol-derived analogs, due to the different orientation of the transition dipole moment and the altered inter-chromophore distance [1]. This has a direct, quantifiable consequence for luminescence quantum yield and color purity in emissive applications. Specifically, where the 2-naphthyl geometry minimizes non-radiative excimer decay pathways, the radiative efficiency can be preserved in condensed phases, whereas 1-naphthyl analogs are more prone to concentration quenching [1].

Isomeric specificity
Cross‑study comparable
2‑Naphthyl: excimer emission absent; 1‑naphthyl analog: excimer detected
Preserves radiative efficiency; critical for emission color purity
Fluorescence model compounds; verify isomer identity at procurement
Isomeric differentiation Molecular packing Excimer formation

Molecular Weight and Aromatic Surface Area: Differentiation from Diphenyl Isophthalate for π-Stacking-Dependent Applications

The molecular weight of dinaphthalen-2-yl benzene-1,3-dicarboxylate is 418.44 g·mol⁻¹, compared to 318.33 g·mol⁻¹ for diphenyl isophthalate . This +100.11 g·mol⁻¹ (+31.4%) mass increase is accompanied by an expansion of the aromatic carbon count from 18 to 28 carbon atoms, representing a 56% increase in the π-conjugated surface area available for intermolecular van der Waals contacts. In isophthalate-based room-temperature phosphorescence (RTP) systems, the presence of extended aromatic groups is a prerequisite for efficient spin-orbit coupling and triplet exciton stabilization [1]. The naphthyl substitution thus converts a non-phosphorescent phenyl ester scaffold into a phosphorescent-active platform, a qualitative but functionally critical differentiation.

π‑surface area
Class‑level inference
ΔMW +100.1 g/mol, Δaromatic C +10; PSA nearly identical (±0.4 Ų)
Stronger π‑stacking without altering hydrogen‑bonding capacity
Calculated values; supports host–guest doping design
Molecular weight π-stacking Charge transport

High Refractive Index Potential: Dendritic Polyisophthalate-Naphthyl System Benchmark (RI 1.618 at 650 nm)

A structurally related dendritic polyisophthalate endcapped with 12 β-naphthyl (2-naphthyl) groups exhibited a refractive index of 1.618 at 650 nm, measured by ellipsometry [1]. While this measurement was performed on a polymeric system bearing multiple naphthyl-isophthalate units, the refractive index of the naphthyl end-cap moiety is a dominant contributor to the overall optical property. In contrast, diphenyl isophthalate has a predicted molar refractivity of 89.5 cm³ and a corresponding refractive index of approximately 1.616 (predicted) , but at a significantly lower molecular weight and with less polarizable electron density. The naphthyl-containing material, with its higher molecular polarizability per unit volume, achieves a comparable refractive index at higher molecular volume—a favorable combination for optical materials requiring low birefringence and high transparency.

Refractive index
Supporting evidence
n ≈ 1.618 at 650 nm (polymeric naphthyl‑isophthalate); comparable to diphenyl analog but higher polarizability density
Supports thin‑film optical design for antireflective coatings and holography
Ellipsometry on dendritic polymer; monomeric contribution inferred
Refractive index Optical materials Holographic recording

Procurement-Relevant Application Scenarios for Dinaphthalen-2-yl Benzene-1,3-dicarboxylate (CAS 64193-91-5)


Photodegradable Polyolefin Film Additive (Agricultural Mulch & Disposable Packaging)

Based on the quantitative loading range established in U.S. Patent 4,037,034, dinaphthalen-2-yl benzene-1,3-dicarboxylate can be compounded into polyethylene or polypropylene films at 0.05–2.0 wt% to impart controlled photodegradation under sunlight without causing discoloration or compromising mechanical integrity during the product service life [1]. The high LogP of 6.43 ensures excellent dispersion in non-polar polyolefin matrices, minimizing additive blooming, and its thermal stability supports melt-processing at extrusion temperatures of 180–250 °C [1]. For procurement teams, the differentiation lies in achieving regulatory-compliant photodegradation efficacy at one-fifth to one-tenth the loading of conventional additives, directly reducing per-unit additive cost by a factor proportional to the loading reduction.

Organic Electronic Host Material or Dopant (OLED and OPV)

The extended π-conjugated surface of the 2-naphthyl ester (28 aromatic carbons vs. 18 for diphenyl isophthalate) provides the intermolecular π-stacking needed for efficient charge transport and exciton migration in organic light-emitting diode (OLED) host layers and organic photovoltaic (OPV) active layers [1]. The isomeric specificity of the 2-naphthyl substitution is critical: 2-naphthol-derived esters suppress excimer formation that would otherwise quench luminescence, a property not shared by the 1-naphthyl isomer [2]. The high refractive index potential (RI ~1.618 in polymeric naphthyl-isophthalate systems) further supports light-outcoupling enhancement in OLED architectures [3]. Scientists selecting this compound over the diphenyl or 1-naphthyl isomers prioritize emission quantum yield, color purity, and device external quantum efficiency.

Room-Temperature Phosphorescence (RTP) Material Development

Isophthalate esters bearing heavy-atom or extended-aromatic substituents have been validated as effective phosphors for pure organic RTP materials [1]. Dinaphthalen-2-yl benzene-1,3-dicarboxylate, with its naphthyl groups providing enhanced spin-orbit coupling relative to phenyl analogs, serves as a precursor or dopant for RTP systems where afterglow lifetimes and phosphorescence quantum yields are the primary figures of merit. The near-identical polar surface area (PSA ~52.6 Ų) to diphenyl isophthalate (PSA ~53 Ų) but with substantially greater aromatic surface area (28 vs. 18 aromatic carbons) means that hydrogen-bonding-driven crystal packing is minimally perturbed while triplet-state stabilization is enhanced [1]. This structure-property decoupling is a key procurement criterion unavailable from simpler aryl esters.

High-Refractive-Index Optical Coating or Holographic Recording Binder Precursor

Dendritic polyisophthalate systems endcapped with 2-naphthyl groups have demonstrated refractive indices of 1.618 at 650 nm and holographic diffraction efficiencies exceeding 80% [1]. Dinaphthalen-2-yl benzene-1,3-dicarboxylate can be employed as a monomeric precursor or as an endcapping reagent in the synthesis of such dendritic optical polymers, where the refractive index, film-forming properties, and photopolymerization kinetics are all sensitive to the identity of the terminal aryl group. The 2-naphthyl ester offers a refractive index comparable to diphenyl isophthalate but with a higher molecular polarizability density, facilitating thinner films with equivalent optical path length—an advantage for miniaturized photonic devices.

Application
Selection Property
Validation Focus
Photodegradable polyolefin additive
Loading‑efficacy profile without discoloration
Mechanical integrity under simulated weathering
OLED/OPV host or dopant
2‑Naphthyl isomer for suppressed excimer quenching
Emission quantum yield and charge‑transport anisotropy
Room‑temperature phosphorescence (RTP)
Extended aromatic surface for triplet stabilization
Phosphorescence quantum yield and afterglow lifetime
High‑RI optical coating / holographic binder
Refractive index and polarizability density
Thin‑film optical properties and diffraction efficiency
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